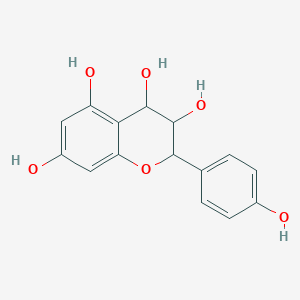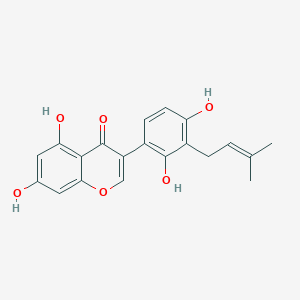
Lotisoflavan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lotisoflavan is a flavonoid compound that has been recently discovered and studied for its potential benefits in various fields. It is a natural compound found in many plants, including Lotus japonicus, which is where it derives its name. Lotisoflavan has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Applications De Recherche Scientifique
Phytochemical Properties and Isolation
Lotisoflavan, a compound isolated from the roots of Lotus lalambensis, has been identified as an isoflavan derivative. This compound was isolated for the first time from plants under normal conditions, highlighting its significance in phytochemical research (Alqasoumi, Al-Rehaily, & Abdel-Kader, 2013).
Isoflavonoids and Health
Isoflavones, a group to which lotisoflavan belongs, have been studied extensively due to their potential health benefits. They have shown anticarcinogenic properties, as demonstrated in studies on skin carcinogenesis in mice. Specifically, isoflavones like equol were found to protect against skin cancer induced by UV radiation and chemical carcinogens (Widyarini, Husband, & Reeve, 2005).
Isoflavones in Drug Design
The role of isoflavones in bioisosterism, a method used in drug design for modifying lead compounds into safer and more effective agents, is significant. This approach enhances the understanding of the molecular structure and activity of compounds like lotisoflavan, aiding in the development of new pharmaceuticals (Patani & LaVoie, 1996).
Nutraceutical Applications
Isoflavones, including lotisoflavan, are used in nutraceuticals due to their biological activities, such as antioxidant and estrogenic effects. Their potential in preventing diseases like cancer and heart disease is a key area of research. However, the health claims of nutraceuticals containing isoflavones require further validation through clinical trials (Espín, Garcia-Conesa, & Tomás-Barberán, 2007).
Bioavailability and Metabolism
Understanding the bioavailability and metabolism of isoflavones is crucial in assessing their efficacy. Research on the distribution and metabolic processing of these compounds in the human body informs their therapeutic potential and safety (Herath et al., 1998).
Propriétés
Numéro CAS |
77370-02-6 |
|---|---|
Nom du produit |
Lotisoflavan |
Formule moléculaire |
C17H18O5 |
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
4-(5,7-dimethoxy-3,4-dihydro-2H-chromen-3-yl)benzene-1,3-diol |
InChI |
InChI=1S/C17H18O5/c1-20-12-7-16(21-2)14-5-10(9-22-17(14)8-12)13-4-3-11(18)6-15(13)19/h3-4,6-8,10,18-19H,5,9H2,1-2H3 |
Clé InChI |
ITRZCICEVGLQFO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CC(CO2)C3=C(C=C(C=C3)O)O)C(=C1)OC |
SMILES canonique |
COC1=CC2=C(CC(CO2)C3=C(C=C(C=C3)O)O)C(=C1)OC |
Synonymes |
4-(3,4-Dihydro-5,7-dimethoxy-2H-1-benzopyran-3-yl)-1,3-benzenediol; 5,7-Dimethoxy-2′,4′-dihydroxyisoflavan |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




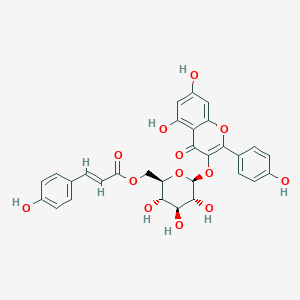

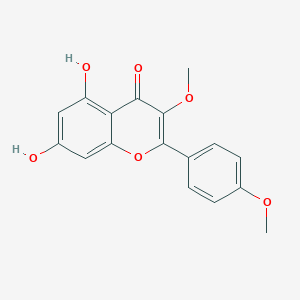
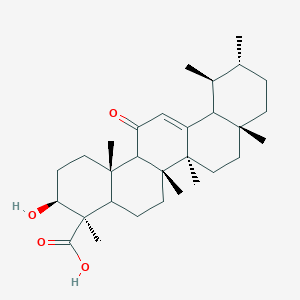
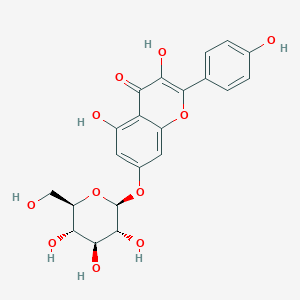
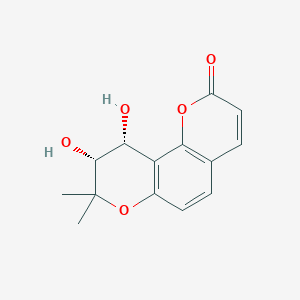
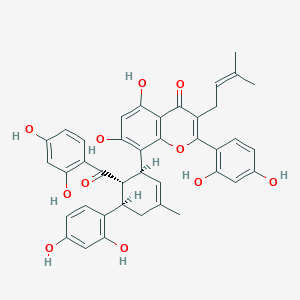
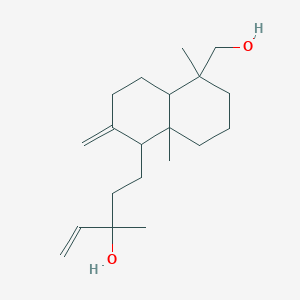
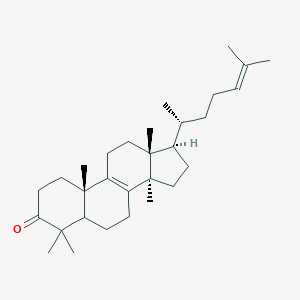
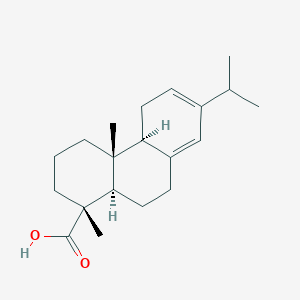
![methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B191704.png)
